5-Bromo-2-propoxybenzonitrile
Overview
Description
5-Bromo-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a propoxy group at the 2-position. This compound is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzonitrile typically involves the bromination of 2-propoxybenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-propoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are used under conditions such as refluxing in ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 5-amino-2-propoxybenzonitrile, 5-thio-2-propoxybenzonitrile, and 5-alkoxy-2-propoxybenzonitrile.
Oxidation Reactions: Products include 5-bromo-2-propoxybenzaldehyde and 5-bromo-2-propoxybenzoic acid.
Reduction Reactions: The major product is 5-bromo-2-propoxybenzylamine.
Scientific Research Applications
Chemistry: 5-Bromo-2-propoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. It serves as a building block for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propoxybenzonitrile depends on its application In chemical reactions, it acts as a substrate that undergoes various transformations
Comparison with Similar Compounds
- 3-Bromo-5-methoxy-4-propoxybenzonitrile
- 5-Bromo-2-methoxybenzonitrile
- 3-Bromo-4,5-dimethoxybenzonitrile
Comparison: 5-Bromo-2-propoxybenzonitrile is unique due to the presence of both a bromine atom and a propoxy group on the benzene ring. This combination of substituents imparts specific chemical properties that make it useful in various synthetic applications. Compared to similar compounds, it offers a different reactivity profile and can be used to synthesize a distinct set of derivatives .
Properties
IUPAC Name |
5-bromo-2-propoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDHBNHQZRXINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599107 | |
Record name | 5-Bromo-2-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-21-4 | |
Record name | 5-Bromo-2-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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